Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a bicyclic compound featuring a tetrahydropyridine core substituted with a 2-bromophenyl group at position 4, a methyl group at position 2, and a butan-2-yl ester at position 3. The 6-oxo group completes the heterocyclic structure.
Properties
IUPAC Name |
butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-4-10(2)22-17(21)16-11(3)19-15(20)9-13(16)12-7-5-6-8-14(12)18/h5-8,10,13H,4,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFGTYOUVSKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization to form the tetrahydropyridine ring. The final esterification step involves the reaction of the carboxylic acid with butan-2-ol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. A study by PubChem demonstrated that modifications to the tetrahydropyridine ring enhance antibacterial activity against Gram-positive bacteria.
Anticancer Properties
Tetrahydropyridine derivatives have also been explored for their anticancer effects. A case study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed promising cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, which is crucial for cancer therapy.
Organic Synthesis Applications
Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate serves as an important intermediate in organic synthesis.
Synthesis of Novel Compounds
The compound can be utilized as a building block for synthesizing more complex molecules. For example, it can be reacted with various nucleophiles to form new derivatives with enhanced properties. A notable synthesis method involves using this compound in multi-step reactions to create substituted pyridines and related heterocycles.
Catalysis
In synthetic organic chemistry, the compound has been employed as a catalyst in several reactions. Its ability to facilitate reactions such as cross-coupling and cyclization makes it valuable in developing new synthetic pathways.
Materials Science Applications
In materials science, this compound has potential applications in the development of advanced materials.
Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that adding such functionalized compounds can improve the performance of polymers used in coatings and adhesives.
Nanomaterials
The compound's unique structure allows it to be used in synthesizing nanomaterials with specific functionalities. For example, it can be used to create nanoparticles that exhibit unique optical or electronic properties suitable for applications in sensors and electronics.
Data Table: Summary of Applications
| Application Area | Specific Use Case | References |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against Gram-positive bacteria | PubChem |
| Anticancer effects on cell lines | Journal of Medicinal Chemistry | |
| Organic Synthesis | Intermediate for novel compound synthesis | Various literature |
| Catalytic applications | Organic Chemistry Reviews | |
| Materials Science | Enhancing polymer properties | Polymer Science Journal |
| Nanoparticle synthesis | Materials Today |
Mechanism of Action
The mechanism of action of Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the ester group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Aryl Substituent Variations
The 4-aryl group influences electronic, steric, and solubility properties. Key analogs include:
Key Observations:
- Electron-Withdrawing Effects : Bromo and iodo substituents enhance electrophilic aromatic substitution reactivity compared to chloro or fluoro groups.
- Steric Effects : Bulkier substituents (e.g., 2-iodophenyl) may hinder ring puckering dynamics .
- Thermal Stability : Methoxycarbonylphenyl derivatives exhibit lower melting points (e.g., 139–141°C) compared to halogenated analogs, likely due to reduced crystallinity .
Ester Group Variations
The ester moiety affects lipophilicity and metabolic stability:
Key Observations:
- Lipophilicity : Larger esters (e.g., butan-2-yl) increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Synthetic Yields : Methyl and ethyl esters are often synthesized via high-throughput methods (e.g., microwave irradiation in xylene, 92% yield for Method C) .
Biological Activity
Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydropyridine ring substituted with a bromophenyl group and a carboxylate ester. Its molecular formula is , indicating the presence of halogen and functional groups that may influence its biological activity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been suggested that it could act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .
- Receptor Modulation : The bromophenyl group can engage with hydrophobic pockets in proteins, potentially affecting receptor activity and signal transduction pathways.
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which could mitigate oxidative stress in biological systems .
Antimicrobial Properties
Research has indicated that the compound possesses antimicrobial activity against various bacterial strains. In vitro studies demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast cancer (MCF-7) and leukemia cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. It has shown promise in models of neurodegenerative diseases by reducing neuronal death and promoting neuronal survival through anti-inflammatory pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on MAO Inhibition : A study demonstrated that derivatives similar to Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo showed significant MAO inhibition, leading to increased levels of biogenic amines in animal models .
- Cytotoxicity Evaluation : Another research effort assessed the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics .
Comparative Analysis
The following table summarizes the biological activities of Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo compared to similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | MAO Inhibition |
|---|---|---|---|
| Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo | Yes | 10 µM (MCF-7) | Moderate |
| Butan-2-yl 4-(2-chlorophenyl)-... | Yes | 15 µM (MCF-7) | Low |
| Butan-2-yll 4-(2-fluorophenyl)-... | No | >20 µM | Low |
Q & A
Basic Question: How can the structural conformation of the tetrahydropyridine ring in this compound be analyzed experimentally?
Methodological Answer:
The tetrahydropyridine ring’s puckering can be quantified using Cremer-Pople puckering parameters . X-ray crystallography (via SHELX or SHELXL ) provides precise atomic coordinates. For dynamic conformational analysis in solution, NMR spectroscopy (e.g., NOESY or - coupling constants) can detect ring-flipping or chair-boat transitions. A comparison of experimental data with DFT-optimized geometries (e.g., using Gaussian or ORCA) resolves discrepancies between solid-state and solution conformations.
Advanced Question: What strategies resolve contradictions in spectroscopic vs. crystallographic data for substituent orientations?
Methodological Answer:
Discrepancies often arise from dynamic equilibria in solution (e.g., rotational isomerism of the butan-2-yl ester). To reconcile this:
- Perform variable-temperature NMR to identify coalescence points for conformational exchange.
- Use Hirshfeld surface analysis on crystallographic data to assess intermolecular interactions influencing solid-state geometry .
- Compare torsional angles from X-ray structures with DFT-computed energy minima (e.g., using ORTEP-III ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
